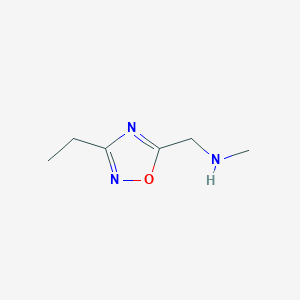
1-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine typically involves the cyclization of amidoximes with appropriate acyl reagents. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide-dimethyl sulfoxide medium at ambient temperature . This method allows for the formation of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of high-throughput screening and optimization of reaction conditions, can be applied to scale up the production of this compound.
化学反応の分析
Types of Reactions
1-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
1-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design.
Materials Science: The compound can be used in the development of new materials with unique properties, such as fluorescent dyes and sensors.
Agricultural Chemistry: Oxadiazole derivatives are explored for their potential as pesticides and herbicides.
作用機序
The mechanism of action of 1-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets. For instance, oxadiazole derivatives are known to inhibit enzymes like carbonic anhydrase, which is involved in various physiological processes . The compound may also interact with other molecular pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
1,2,4-Oxadiazole: A closely related compound with similar structural features and applications.
1,3,4-Oxadiazole: Another regioisomer with distinct properties and uses.
1,2,5-Oxadiazole (Furazan): Known for its high-energy applications and different electronic properties.
Uniqueness
1-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential as a versatile building block in organic synthesis and its applications in various fields highlight its importance.
生物活性
1-(3-Ethyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine, with the CAS number 1042505-40-7, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C6H11N3O
- Molecular Weight : 141.17 g/mol
- SMILES Notation : CCc1noc(CNC)n1
- InChI Key : XEKAKKXWCHYWDW-UHFFFAOYSA-N
The compound features a 1,2,4-oxadiazole ring, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that compounds containing the oxadiazole moiety often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific biological activity of this compound has been explored in various studies.
Antimicrobial Activity
Studies have shown that oxadiazole derivatives can possess significant antimicrobial properties. For instance, the compound's structural similarity to other known antimicrobial agents suggests it may inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory effects. Research into related oxadiazole compounds has demonstrated inhibition of pro-inflammatory cytokines and reduction in inflammatory markers in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.
Study 1: Antimicrobial Screening
A study published in Bioorganic & Medicinal Chemistry screened various oxadiazole derivatives for antimicrobial activity. The results indicated that certain compounds exhibited notable inhibition against Gram-positive and Gram-negative bacteria. While specific data on this compound was not detailed in this study, its structural characteristics align with those of active compounds identified.
| Compound | Activity | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives often depends on their substituents and structural configuration. In general:
- Alkyl substitutions (like ethyl groups) enhance lipophilicity and may improve cell membrane penetration.
- Amino groups can increase interaction with biological targets such as enzymes or receptors.
特性
IUPAC Name |
1-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-3-5-8-6(4-7-2)10-9-5/h7H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHVOQXHRCGQTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)CNC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














